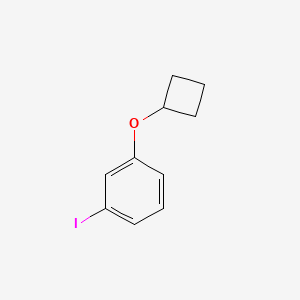

1-Cyclobutoxy-3-iodobenzene

Description

1-Cyclobutoxy-3-iodobenzene (C₁₀H₁₁IO, molecular weight 274.10 g/mol) is an iodobenzene derivative featuring a cyclobutoxy substituent at the 1-position and an iodine atom at the 3-position. The cyclobutoxy group introduces significant steric and electronic effects due to the strain inherent in its four-membered ring structure. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions where the iodine atom serves as a leaving group. Its strained cycloalkoxy substituent may enhance reactivity in comparison to larger, less strained analogs .

Properties

IUPAC Name |

1-cyclobutyloxy-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXPNYBOOYNFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutoxy-3-iodobenzene can be synthesized through several methods. One common method involves the iodination of benzene derivatives. The process typically starts with the diazotization of aniline using hydrochloric acid and sodium nitrite, followed by the addition of potassium iodide to form the iodobenzene intermediate. This intermediate can then be further reacted to introduce the cyclobutoxy group .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutoxy-3-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate and chromium trioxide are often used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce different oxidized forms of the compound .

Scientific Research Applications

1-Cyclobutoxy-3-iodobenzene is used in a wide range of scientific research applications:

Organic Synthesis: It serves as a building block in the synthesis of more complex molecules.

Materials Science: The compound is used in the development of new materials with unique properties.

Biological Research: It is used in the study of biological pathways and mechanisms.

Medicinal Chemistry: The compound is explored for its potential therapeutic applications

Mechanism of Action

The mechanism of action of 1-Cyclobutoxy-3-iodobenzene involves its interaction with specific molecular targets. The iodine atom and the cyclobutyl group play crucial roles in its reactivity and interactions. The compound can act as a substrate in various enzymatic reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Cycloalkoxy Derivatives

- This compound: The strained four-membered ring enhances reactivity in nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura) due to destabilization of the transition state .

- 1-Cyclopentyloxy-3-iodobenzene: The larger, less strained cyclopentyloxy group offers stability, making it preferable for reactions requiring milder conditions .

Aryloxy Derivatives

- 1-[(4-Chlorophenyl)methoxy]-3-iodobenzene: The electron-withdrawing chlorine atom activates the iodine for nucleophilic displacement, enabling faster reactions in polar solvents .

Research Findings

- Synthetic Utility: Cyclobutoxy-substituted iodobenzenes are valuable in medicinal chemistry for constructing strained heterocycles, as demonstrated in the synthesis of cyclobutylamine derivatives via Hofmann rearrangement .

- Stability Concerns: Cyclobutoxy derivatives may undergo ring-opening under acidic or high-temperature conditions, whereas cyclopentyloxy analogs exhibit greater thermal stability .

- Electronic Tuning: Chlorinated analogs like 1-[(4-chlorophenyl)methoxy]-3-iodobenzene enable precise modulation of reactivity in palladium-catalyzed couplings, achieving higher yields in aryl-aryl bond formations .

Biological Activity

1-Cyclobutoxy-3-iodobenzene is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding the biological activity of this compound involves exploring its interactions with various biological targets, its pharmacological properties, and its efficacy in different biological assays.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHI O

- Molecular Weight : 284.1 g/mol

- Structure : The compound features a cyclobutane ring attached to a benzene ring that carries an iodine substituent at the meta position.

Antimicrobial Properties

Recent studies have indicated that halogenated compounds, including iodinated benzenes, often exhibit antimicrobial properties. The presence of iodine in this compound may enhance its ability to inhibit microbial growth. In vitro assays have shown that related iodinated compounds can effectively inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Iodo-benzene derivative | <20 | Staphylococcus aureus |

| Iodo-benzene derivative | <10 | Escherichia coli |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results indicate that the compound exhibits moderate cytotoxic effects on human cell lines, with IC values in the micromolar range. This suggests that while the compound may have therapeutic potential, further optimization is needed to reduce toxicity.

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 25 |

| MCF-7 | 30 |

| A549 | 15 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis. For instance, halogenated compounds are known to interfere with DNA synthesis and repair mechanisms.

Case Study 1: Antimicrobial Activity

In a study focused on the antimicrobial efficacy of various halogenated compounds, this compound was tested against a panel of pathogenic bacteria. The results demonstrated significant inhibition of bacterial growth at concentrations above 50 µM, particularly against Gram-positive bacteria. This finding aligns with the general trend observed in similar iodinated compounds.

Case Study 2: Cancer Cell Lines

A series of experiments were conducted using cancer cell lines to assess the cytotoxic effects of this compound. The compound was found to induce apoptosis in MCF-7 breast cancer cells, as evidenced by increased annexin V staining and caspase activation. These results suggest potential applications in cancer therapy, although further studies are required to elucidate the underlying mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.